molecular formula C9H6BrFN2S B13601076 4-(4-Bromo-3-fluorophenyl)thiazol-2-amine

4-(4-Bromo-3-fluorophenyl)thiazol-2-amine

Cat. No.: B13601076
M. Wt: 273.13 g/mol
InChI Key: VSZRHFCFRAHXJN-UHFFFAOYSA-N
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Description

4-(4-Bromo-3-fluorophenyl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromo-3-fluorophenyl)thiazol-2-amine typically involves the reaction of 4-bromo-3-fluoroaniline with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromo-3-fluorophenyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-fluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets:

    Antimicrobial Activity: It inhibits the biosynthesis of essential bacterial lipids, disrupting cell membrane integrity.

    Anticancer Activity: It interferes with the cell cycle, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

  • 4-(4-Bromophenyl)thiazol-2-amine
  • 4-(4-Chlorophenyl)thiazol-2-amine
  • 4-(4-Fluorophenyl)thiazol-2-amine

Comparison: 4-(4-Bromo-3-fluorophenyl)thiazol-2-amine is unique due to the presence of both bromine and fluorine atoms, which enhance its electronic properties and biological activity. Compared to its analogs, it exhibits superior antimicrobial and anticancer activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C9H6BrFN2S

Molecular Weight

273.13 g/mol

IUPAC Name

4-(4-bromo-3-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H6BrFN2S/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13)

InChI Key

VSZRHFCFRAHXJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)N)F)Br

Origin of Product

United States

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